4-(Aminomethyl)phenol hydrochloride
Overview
Description
4-(Aminomethyl)phenol hydrochloride is a chemical compound that belongs to the group of amines . It is a white solid with a melting point of 126 °C . It has been found in 5-ht7 receptor binding studies and has been shown to have an inhibitory effect on the dopamine receptors, which are involved in the regulation of movement and emotions .
Molecular Structure Analysis
The molecular formula of 4-(Aminomethyl)phenol hydrochloride is C7H10ClNO . The average mass is 159.613 Da and the monoisotopic mass is 159.045090 Da .Chemical Reactions Analysis
Phenols, such as 4-(Aminomethyl)phenol hydrochloride, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis
4-(Aminomethyl)phenol hydrochloride is a white solid with a melting point of 126 °C . It is a white to orange to green powder to crystal .Scientific Research Applications
Synthesis of Benzoxazines
4-(Aminomethyl)phenol and its derivatives are used as reactants for the synthesis of 2-substituted 1,3-benzoxazines . These compounds are synthesized by HCl hydrolysis from typical benzoxazines. The phenol/aniline-based mono-oxazine benzoxazine, PH-a, and the bisphenol A/aniline-based bis-oxazine benzoxazine, BA-a, are used as examples to demonstrate the feasibility of this approach .
Formation of Stable Intermediates
The HCl hydrolysis of readily available benzoxazine monomers results in the formation of stable intermediates, namely 2-(aminomethyl) phenolic derivatives . These intermediates can be used as reactants for novel benzoxazine synthesis .
Catalyst Design
4-(Aminomethyl)phenol hydrochloride can be used in the design of nanostructured catalysts . For example, a magnetic nanostructured catalyst (Fe3O4@SiO2-Amp-Rh) modified with 2-(aminomethyl)phenols (Amp) was designed and prepared .
Reduction of Aromatic Nitro Compounds
The aforementioned nanostructured catalyst can be used to catalyze the reduction of aromatic nitro compounds into corresponding amines .
Degradation of Dyes
The same nanostructured catalyst can also be used for the degradation of dyes .
Mechanism of Action
Target of Action
4-(Aminomethyl)phenol hydrochloride, also known as 4-Hydroxybenzylamine, is an endogenous metabolite
Mode of Action
It is known to be an endogenous metabolite , which suggests that it may play a role in various biochemical processes within the body.
Biochemical Pathways
As an endogenous metabolite , it is likely involved in several metabolic processes.
Result of Action
As an endogenous metabolite , it may have various effects depending on the specific biochemical pathways it is involved in.
Safety and Hazards
properties
IUPAC Name |
4-(aminomethyl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCWODLBKTWJQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584159 | |
Record name | 4-(Aminomethyl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)phenol hydrochloride | |
CAS RN |
1004-23-5 | |
Record name | 4-(Aminomethyl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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